2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
CAS No.:
Cat. No.: VC16773387
Molecular Formula: C12H15BF2O3
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BF2O3 |
|---|---|
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
| Standard InChI | InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6,16H,1-4H3 |
| Standard InChI Key | WMEBCBNTQZIDON-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)O)F |
Introduction
Synthesis and Reaction Pathways
Preparation of the Boronate Ester
The compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-2,6-difluorophenol and a boronic acid pinacol ester. A representative procedure from Aronchik et al. (Supplemental Methods) outlines the following steps :
-
Reaction Setup:
-
4-Bromo-2,6-difluorophenol (1.2 g, 5.74 mmol) and 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.375 g, 5.74 mmol) are combined in 16 mL of 1,2-dimethoxyethane (DME).
-
2M sodium carbonate (4 mL, 8.00 mmol) and (0.469 g, 0.574 mmol) are added.
-
-
Reaction Conditions:
-
The mixture is heated at 100°C for 3 hours under inert atmosphere.
-
-
Workup:
Table 2: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Solvent | 1,2-Dimethoxyethane (DME) |
| Temperature | 100°C |
| Yield | 72% |
Application in RSK Inhibitor Synthesis
The boronate ester intermediate is further functionalized to produce LJH685, a selective RSK inhibitor. In a subsequent coupling step :
-
Second Coupling:
-
4-(4-Chloropyridin-3-yl)-2,6-difluorophenol (250 mg, 1.04 mmol) reacts with 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (469 mg, 1.55 mmol) using (67.4 mg, 0.103 mmol) in DME and 2M sodium carbonate.
-
-
Microwave-Assisted Reaction:
Biological Activity and Mechanistic Insights
RSK Inhibition Profiling
LJH685, derived from the title compound, demonstrates nanomolar potency against RSK isoforms (RSK1: ; RSK2: ; RSK3: ) . Mechanistic studies using AlphaScreen assays quantified phosphorylation inhibition of a biotinylated peptide substrate (AGAGRSRHSSYPAGT-OH) in the presence of ATP concentrations matching each isoform’s .
Antiproliferative Effects
In MDA-MB-231 (breast cancer) and H358 (lung cancer) cell lines, LJH685 (10 µM) induced caspase-3 activation and G1 cell cycle arrest, as evidenced by flow cytometry and NucView 488 substrate cleavage . Soft agar colony formation assays revealed dose-dependent suppression of anchorage-independent growth, with values < 1 µM .
| Supplier | Location | Contact Information |
|---|---|---|
| Bide Pharmatech Ltd. | China | product02@bidepharm.com |
| Shanghai Haohong Pharmaceutical Co., Ltd. | China | malulu@leyan.com |
| Jilin Chinese Academy of Sciences | China | info@chemextension.com |
These suppliers offer the compound in research quantities (e.g., 100 mg to gram scales), with purity levels typically >95% (HPLC) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume